![molecular formula C40H34N2 B12549513 N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline] CAS No. 151226-51-6](/img/structure/B12549513.png)
N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline]: is a complex organic compound with the molecular formula C40H34N2. This compound is characterized by its unique structure, which includes two aniline groups connected by an ethene bridge through phenylene rings. It is known for its applications in various fields, including materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-bromoaniline and 3-methylaniline.
Formation of the Ethene Bridge: The ethene bridge is formed by a coupling reaction between the two aniline groups. This is usually achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The temperature is maintained between 80-120°C, and the reaction time varies from 12 to 24 hours.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline] can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different properties and applications.
Substitution: Substitution reactions, such as halogenation or nitration, can occur at the phenylene rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]
- 2,2′-(1,2-Ethenediyldi-4,1-phenylene)bis(1,3-benzoxazole)
Uniqueness
N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline] is unique due to its specific structural arrangement, which imparts distinct electronic and optical properties. This makes it particularly valuable in the field of organic electronics, where it can be used to develop advanced materials with tailored functionalities.
Propriétés
Numéro CAS |
151226-51-6 |
|---|---|
Formule moléculaire |
C40H34N2 |
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
3-methyl-N-[4-[2-[4-(N-(3-methylphenyl)anilino)phenyl]ethenyl]phenyl]-N-phenylaniline |
InChI |
InChI=1S/C40H34N2/c1-31-11-9-17-39(29-31)41(35-13-5-3-6-14-35)37-25-21-33(22-26-37)19-20-34-23-27-38(28-24-34)42(36-15-7-4-8-16-36)40-18-10-12-32(2)30-40/h3-30H,1-2H3 |
Clé InChI |
IFPACJKZZJLVAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


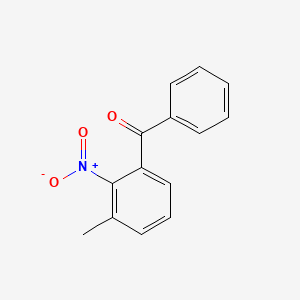
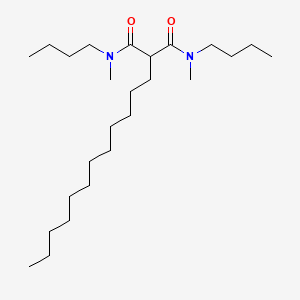

![{[4-(Trifluoromethyl)phenyl]amino}acetonitrile](/img/structure/B12549445.png)
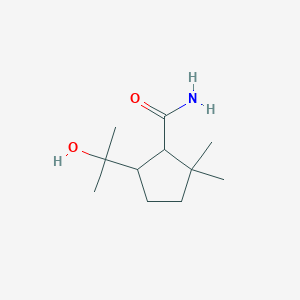
![1-[(4-Ethylcyclohexyl)ethynyl]-4-methoxybenzene](/img/structure/B12549458.png)
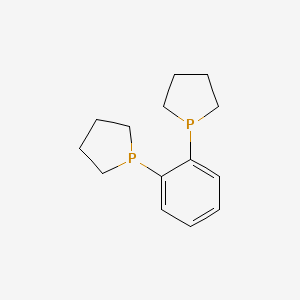

![Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate](/img/structure/B12549494.png)
![2-[(2-Hydroxypentadecyl)sulfanyl]benzoic acid](/img/structure/B12549495.png)

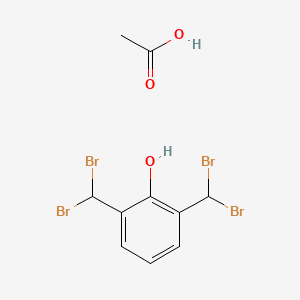
![3-Ethoxy-1-(prop-2-en-1-yl)-2-oxaspiro[4.4]nonane](/img/structure/B12549502.png)
![Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)-](/img/structure/B12549512.png)
